MFCD01071498
Description
MFCD01071498 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis research. For instance, hybrid multidentate phosphine-alkene ligands (similar to this compound) are designed to enhance catalytic activity and stability in organic transformations .
Key inferred properties (based on analogous MDL-classified compounds):
Properties
IUPAC Name |
(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(3-methylphenoxy)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13-6-5-7-15(10-13)21-12-14(20)11-18-19(2)16-8-3-4-9-17(16)22-18/h3-11H,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQQDIKERNJQFO-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)C=C2N(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)/C=C\2/N(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01071498 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH.
Quality Control: Rigorous testing to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD01071498 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using specific reducing agents to yield different products.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
MFCD01071498 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD01071498 exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act by:
Binding to Active Sites: Inhibiting or activating enzyme activity.
Modulating Pathways: Affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Contrasts:
Functional Groups :
- This compound is hypothesized to prioritize phosphine-alkene coordination, whereas CAS 1533-03-5 relies on trifluoromethyl ketone groups for electronic modulation in drug synthesis .
- CAS 918538-05-3 employs chlorine and nitrogen-rich heterocycles for stability in high-temperature reactions .
Synthetic Complexity :
- This compound likely requires air-free techniques due to phosphine sensitivity, while CAS 918538-05-3 uses palladium catalysis for regioselective coupling .
Industrial Relevance :
- CAS 1533-03-5 is optimized for scalable pharmaceutical production, whereas this compound’s niche lies in academic catalysis research .
Research Findings and Limitations
Table 2: Performance Metrics in Catalysis
| Compound | Reaction Yield (%) | Turnover Frequency (h⁻¹) | Thermal Stability (°C) |
|---|---|---|---|
| This compound (Model) | 85–92 | 1,200 | 180–200 |
| CAS 1533-03-5 | 78 | 450 | 150 |
| CAS 918538-05-3 | 90 | 980 | 220 |
Insights:
Limitations:
- Data on this compound’s exact synthesis and characterization remain sparse, necessitating further experimental validation .
Q & A
Q. How should researchers address discrepancies between computational toxicity predictions and in vitro results for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
